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Compound of Interest

Compound Name:
(2R,5S)-1-benzyl-2,5-

dimethylpiperazine

CAS No.: 216532-43-3

Cat. No.: B3368693 Get Quote

Executive Summary: The Stereochemical Pivot
The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the

backbone for antidepressants, antipsychotics, and antihistamines. However, the achiral parent

compound, 1-benzylpiperazine (BZP), is pharmacologically promiscuous, acting primarily as a

non-selective monoamine releaser with significant abuse potential.

The introduction of chiral methyl groups at the C2, C3, C5, or C6 positions of the piperazine

ring—specifically creating chiral benzyl-dimethylpiperazines—fundamentally alters this

landscape. These methyl substituents exert conformational locking, forcing the piperazine ring

into specific chair or boat conformations that restrict binding to "off-target" monoamine

transporters while dramatically enhancing affinity for Delta-Opioid Receptors (DOR) and

Sigma-1 Receptors (σ1R).

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis

of these chiral ligands, positioning them not as stimulants, but as precision tools for

neuropathic pain, depression, and neuroprotection.

Chemical Architecture & Conformational Locking
The Chiral Switch
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Unsubstituted piperazine rings undergo rapid ring inversion (

s

at 25°C). Introducing methyl groups creates high energy barriers to this inversion, "freezing" the
molecule in a bioactive conformation.

2,5-Dimethylpiperazine Series: The trans-isomer (2R,5R or 2S,5S) forces the methyl groups

into a diequatorial orientation to minimize 1,3-diaxial strain. This is the scaffold found in the

potent DOR agonist SNC-80.

3,5-Dimethylpiperazine Series: Often used to explore steric bulk tolerance in binding pockets

(e.g., Acetylcholinesterase gorges).
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Pharmacological Profiles[1][2][3][4][5][6]
Delta-Opioid Receptor (DOR) Agonism
The most clinically significant application of chiral benzyl-dimethylpiperazines is in the

development of non-addictive analgesics. Unlike Mu-opioid agonists (morphine), DOR agonists
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do not cause respiratory depression or significant physical dependence.

Mechanism: The chiral piperazine core (e.g., in SNC-80) binds to the orthosteric site of the

DOR. The specific (2S,5R) stereochemistry aligns the basic nitrogen with Asp128 and the

benzyl group with the aromatic cluster (Phe218, Trp284) in the receptor pocket.

Therapeutic Value: Relief of inflammatory and neuropathic pain; potential rapid-acting

antidepressant effects via BDNF signaling.

Sigma-1 Receptor (σ1R) Modulation
Chiral benzyl-dimethylpiperazines act as high-affinity ligands for σ1R, an intracellular

chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane

(MAM).

Mechanism: Under cellular stress, σ1R translocates to the plasma membrane to modulate

ion channels (Kv1.2, NMDA). Chiral piperazine antagonists prevent this translocation,

blocking the sensitization of nociceptors.

Selectivity: The dimethyl substitution often improves selectivity against σ2R and the hERG

channel, reducing cardiotoxicity risks compared to achiral analogs.

Experimental Protocols
Protocol A: Enantioselective Synthesis of (2R,5R)-1-
Benzyl-2,5-dimethylpiperazine
A self-validating workflow for generating the chiral core.

Reagents: (2R,5R)-2,5-dimethylpiperazine, Benzyl chloride,

, Acetonitrile (ACN).

Dissolution: Dissolve (2R,5R)-2,5-dimethylpiperazine (1.0 eq) in anhydrous ACN.

Base Addition: Add anhydrous

(2.5 eq) to scavenge HCl.
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Alkylation (Critical Step):

Cool mixture to 0°C.

Add Benzyl chloride (1.0 eq) dropwise over 30 mins. Note: Stoichiometry is vital to prevent

di-benzylation.

Reflux: Warm to room temperature, then reflux at 80°C for 12 hours.

Workup: Filter inorganic salts. Evaporate solvent.[1]

Purification: Flash chromatography (

:MeOH:NH_3$ 95:5:0.5).

Validation:

NMR: Check for benzyl

singlet (~3.5 ppm) and methyl doublets.

Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (90:10), to confirm >98% ee.

Protocol B: Sigma-1 Receptor Radioligand Binding
Assay
Standardized method to determine

values.

Membrane Prep: Homogenize Guinea pig brain cortex (rich in σ1R) in 50 mM Tris-HCl (pH

7.4). Centrifuge at 40,000 x g for 15 min.

Incubation:

Radioligand:

(2 nM).

Competitor: Chiral benzyl-dimethylpiperazine (10 concentrations,
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to

M).

Non-specific: Define with 10 µM Haloperidol.

Equilibrium: Incubate at 37°C for 120 minutes.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine

(reduces non-specific binding).

Analysis: Scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Visualizations
Synthesis & Resolution Logic
The following diagram illustrates the pathway from racemic precursors to the active

pharmaceutical ingredient (API) core, highlighting the resolution step.
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Caption: Workflow for the enantioselective synthesis of the bioactive piperazine core.

Delta-Opioid Signaling Pathway
This diagram details the downstream effects of the chiral ligand binding to DOR, contrasting it

with the classic Mu-opioid pathway.
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Caption: DOR activation by chiral piperazines leads to neuronal hyperpolarization and

analgesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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